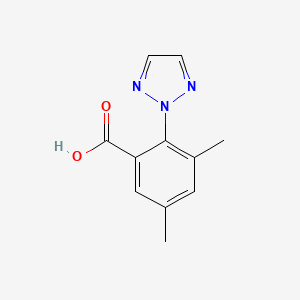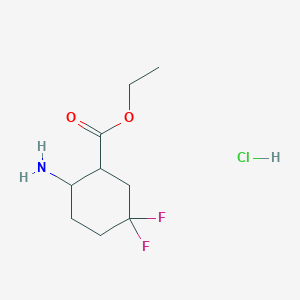
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetamido group and a benzamide moiety substituted with difluoro and nitro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetonitrile and formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the pyridine ring using acetic anhydride.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with 3-nitroaniline.
Coupling Reaction: The final step involves coupling the acetamidopyridine derivative with the benzamide derivative under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Difluoro Groups: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(4-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(3-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(6-acetamidopyridin-3-yl)-2,4-difluoro-3-nitrobenzamide
Uniqueness
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C14H10F2N4O4 |
|---|---|
分子量 |
336.25 g/mol |
IUPAC 名称 |
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21) |
InChI 键 |
HFHIXMZUNMKISX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)







![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
